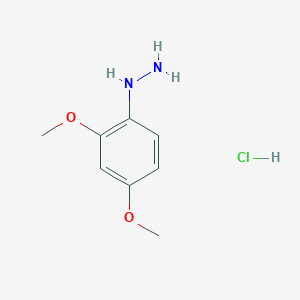![molecular formula C11H7BrN4O2 B13093914 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of appropriate quinoline derivatives with triazole precursors. One common method includes the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, ethanol or acetonitrile as solvents.
Major Products
Reduction of Nitro Group: Formation of 7-Bromo-1-methyl-4-amino-[1,2,4]triazolo[4,3-a]quinoline.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential as therapeutic agents.
Uniqueness
7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline stands out due to its unique combination of a triazole and quinoline moiety, which imparts distinct biological activities and chemical reactivity
特性
分子式 |
C11H7BrN4O2 |
|---|---|
分子量 |
307.10 g/mol |
IUPAC名 |
7-bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-6-13-14-11-10(16(17)18)5-7-4-8(12)2-3-9(7)15(6)11/h2-5H,1H3 |
InChIキー |
BJFDQDNQYYUWEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


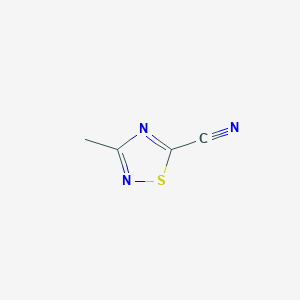
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
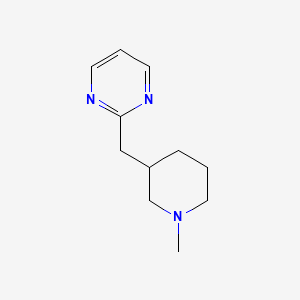
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
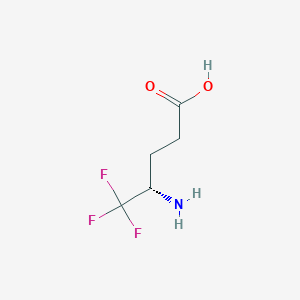
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
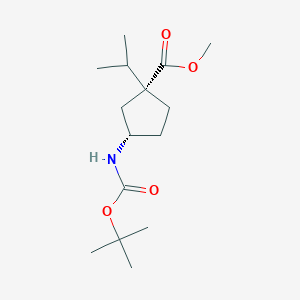
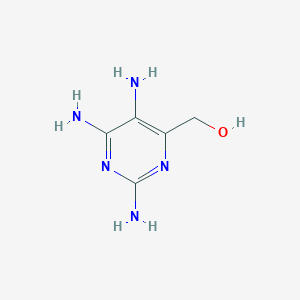
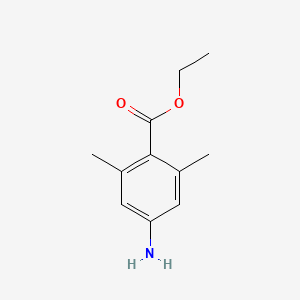
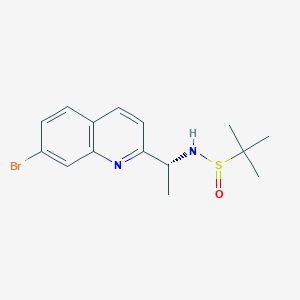
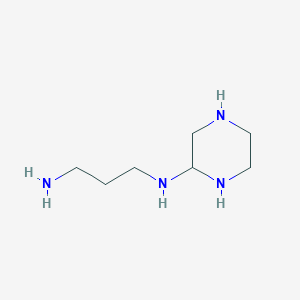
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
